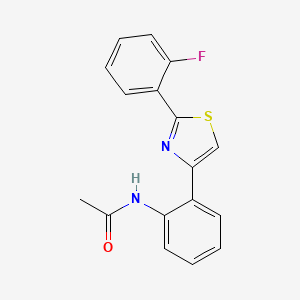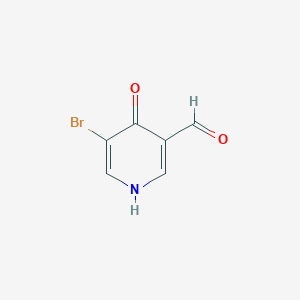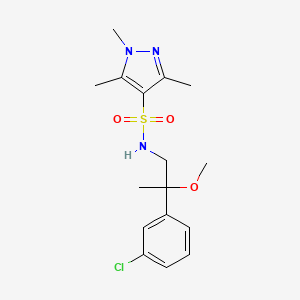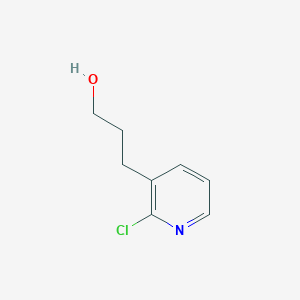
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities.
Mécanisme D'action
Target of Action
Compounds containing a thiazole ring, like this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in these systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . Due to the aromaticity of the thiazole ring, it has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows these molecules to interact with their targets in various ways, leading to different outcomes.
Biochemical Pathways
Thiazole-containing molecules are known to potentially activate or stop certain biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Thiazole-containing compounds have been found to have various medicinal properties, such as antimicrobial, antifungal, and antitumor or cytotoxic activities . The specific effects would depend on the compound’s targets and mode of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivative.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Applications De Recherche Scientifique
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A chemotherapeutic agent containing thiazole.
Uniqueness
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its fluorophenyl group may enhance its binding affinity to certain molecular targets, increasing its potency and efficacy .
Propriétés
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11(21)19-15-9-5-3-7-13(15)16-10-22-17(20-16)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYOHJFTKIJHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2963502.png)
![2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol](/img/structure/B2963503.png)


![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)
![5-Ethyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2963510.png)





